2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the following steps:
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Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 5-methyl-1,3,4-oxadiazole can be prepared by reacting methylhydrazine with an appropriate carboxylic acid .
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Coupling with Pyridine Derivative: : The oxadiazole ring is then coupled with a pyridine derivative. This can be achieved through nucleophilic substitution reactions where the chloro group on the pyridine ring reacts with the oxadiazole moiety under suitable conditions, often in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
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Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would yield an aminopyridine derivative, while reaction with a thiol would produce a thiopyridine derivative.
Scientific Research Applications
2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the oxadiazole ring.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but with a different oxadiazole isomer.
2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine: Similar structure with a phenyl group instead of a methyl group on the oxadiazole ring.
Uniqueness
2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the specific positioning of the chloro and oxadiazole groups, which can influence its reactivity and biological activity. The presence of the methyl group on the oxadiazole ring can also affect its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFYYVFBLZUVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230324 | |
Record name | 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-28-0 | |
Record name | 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70291-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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